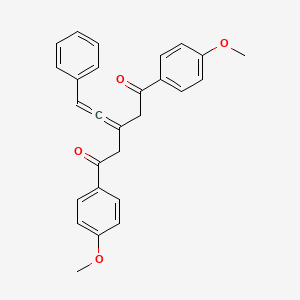![molecular formula C20H13ClN4O2S B5120872 3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)
3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. CB-839 has been studied extensively for its potential as a cancer therapy, and its mechanism of action and physiological effects have been well-characterized.
Mecanismo De Acción
CB-839 inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is an important source of energy for cancer cells and is also involved in the synthesis of nucleotides and other important biomolecules. Inhibition of glutaminase by CB-839 leads to a decrease in glutamate levels, which in turn leads to a decrease in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
CB-839 has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its anti-tumor effects, CB-839 has been shown to reduce inflammation and oxidative stress, and to improve glucose metabolism in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CB-839 as a research tool is its selectivity for glutaminase. This allows researchers to specifically target this enzyme and study its role in cancer cell metabolism. However, one limitation of CB-839 is its potency, which can make it difficult to use in certain experimental systems.
Direcciones Futuras
There are a number of potential future directions for research on CB-839. One area of interest is the development of combination therapies that include CB-839 and other cancer drugs. Another area of interest is the development of new glutaminase inhibitors with improved potency and selectivity. Additionally, there is interest in studying the role of glutaminase and glutamine metabolism in other disease states, such as neurodegenerative diseases.
Métodos De Síntesis
The synthesis of CB-839 involves a series of chemical reactions that begin with the preparation of 3-chloro-4-fluoroaniline. This compound is then reacted with 2-(3-pyridinyl)-1,3-benzoxazole-5-carboxylic acid to form the intermediate compound, which is subsequently reacted with carbon disulfide and sodium hydroxide to form the final product, CB-839.
Aplicaciones Científicas De Investigación
CB-839 has been extensively studied for its potential as a cancer therapy. Glutaminase is an enzyme that is essential for cancer cell metabolism, and inhibition of this enzyme has been shown to have anti-tumor effects in preclinical models. CB-839 has been shown to be effective against a variety of cancer types, including breast, lung, and pancreatic cancer.
Propiedades
IUPAC Name |
3-chloro-N-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O2S/c21-14-5-1-3-12(9-14)18(26)25-20(28)23-15-6-7-17-16(10-15)24-19(27-17)13-4-2-8-22-11-13/h1-11H,(H2,23,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKRDLGBBWFQQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B5120796.png)
![4-ethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5120808.png)
![3-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B5120812.png)
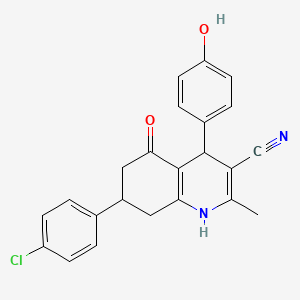
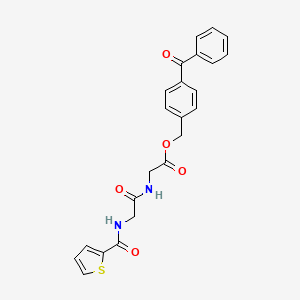
![methyl 2-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5120855.png)
![5-{3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5120860.png)
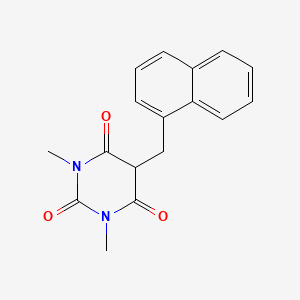
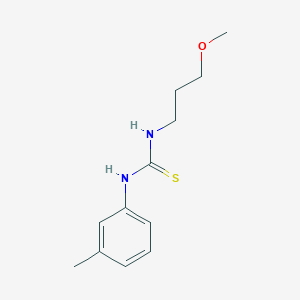
![2-(allylthio)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5120878.png)
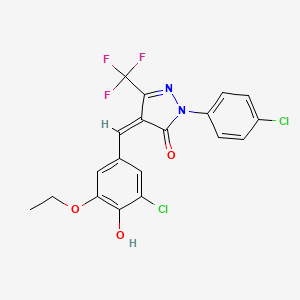
![1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5120890.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5120897.png)
